4-Phenylpiperazine-2,6-dione 4-Phenylpiperazine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 42239-75-8
VCID: VC4218498
InChI: InChI=1S/C10H10N2O2/c13-9-6-12(7-10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)
SMILES: C1C(=O)NC(=O)CN1C2=CC=CC=C2
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202

4-Phenylpiperazine-2,6-dione

CAS No.: 42239-75-8

Cat. No.: VC4218498

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

4-Phenylpiperazine-2,6-dione - 42239-75-8

Specification

CAS No. 42239-75-8
Molecular Formula C10H10N2O2
Molecular Weight 190.202
IUPAC Name 4-phenylpiperazine-2,6-dione
Standard InChI InChI=1S/C10H10N2O2/c13-9-6-12(7-10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)
Standard InChI Key MXXYUYGNYVTHOX-UHFFFAOYSA-N
SMILES C1C(=O)NC(=O)CN1C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 4-phenylpiperazine-2,6-dione consists of a six-membered piperazine ring with two ketone groups at positions 2 and 6 and a phenyl group at position 4. Key physicochemical parameters derived from analogous compounds include:

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight202.20 g/mol
LogP (Partition Coefficient)1.45
Topological Polar Surface Area40.6 Ų

The phenyl group enhances hydrophobicity, influencing solubility and membrane permeability. NMR spectra of related compounds reveal distinct proton environments: aromatic protons resonate at δ 7.15–7.37 ppm, while piperazine ring protons appear at δ 3.52–3.75 ppm .

Synthetic Methodologies

Cyclization of Iminodiacetic Acid Derivatives

A common route involves cyclizing N-substituted iminodiacetic acids using carbodiimides or carbonyldiimidazole (CDI). For example:

  • Bromoacetylation: Aniline reacts with bromoacetyl bromide to form 2-bromo-N-phenylacetamide .

  • Esterification: The intermediate couples with methyl N-substituted iminomonoacetate under basic conditions (triethylamine, room temperature) .

  • Hydrolysis and Cyclization: The ester is hydrolyzed to a carboxylic acid, which undergoes cyclization in acetic anhydride with sodium acetate to yield the dione .

Representative Reaction Conditions

StepReagents/ConditionsYieldSource
BromoacetylationBromoacetyl bromide, Et₃N92–98%
CyclizationAc₂O, NaOAc, reflux68–85%

Industrial-Scale Production

Continuous flow reactors and solvent recovery systems optimize yield (≥90%) and purity (>99%) . Chromatographic purification (e.g., silica gel) removes byproducts like unreacted aniline.

Biological Activity and Herbicidal Applications

Mechanism of Action

Piperazine-2,6-diones inhibit protoporphyrinogen-IX oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Substitutions at the phenyl ring modulate activity:

  • 4-Chloro-2-fluorophenyl analogs: Show 90% weed suppression at 75 g/ha .

  • Benzyl derivatives: Reduced activity due to steric hindrance .

Structure-Activity Relationships

Substituent (Position 4)Herbicidal Efficacy (ED₉₀)YieldSource
4-Chloro-2-fluoro50 g/ha82%
Benzyl150 g/ha85%

Functionalization and Derivative Synthesis

Nucleophilic Substitutions

The piperazine nitrogen undergoes alkylation with dihaloalkanes:

Alkylating AgentConditionsProductYieldSource
1,4-DibromobutaneK₂CO₃, acetone, reflux1-(4-Bromobutyl) derivative55–83%

Hydrolysis Pathways

Acid or base hydrolysis cleaves the dione moiety:

ConditionsProductsAnalytical ConfirmationSource
6M HCl, refluxPhenylglycine derivativesNMR (δ 1.25–2.49 ppm)
2M NaOH, 80°CDicarboxylic acidsIR loss of C=O peaks

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Electron-withdrawing groups (Cl, F): Enhance herbicidal potency but reduce synthetic yield (e.g., 4n: 60% yield vs. 4m: 85%) .

  • Benzyl groups: Improve pharmacokinetics (e.g., logP = 2.06) but limit enzyme binding .

Industrial Scalability

Benzyl-substituted diones require energy-intensive purification (e.g., column chromatography), whereas 4-phenyl derivatives simplify solvent recovery .

Future Directions and Challenges

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure diones for chiral drug synthesis.

  • Bioactivity Profiling: Expand screening to kinase targets and antimicrobial panels.

  • Environmental Impact: Assess soil persistence and non-target organism toxicity for agrochemical derivatives.

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